4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)-
Description
4(3H)-Quinazolinone derivatives are nitrogen-containing heterocyclic compounds with a fused benzene and pyrimidinone ring. The specific compound 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)-4(3H)-quinazolinone features a biphenyl-oxoethyl substituent at position 3 of the quinazolinone core.
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylphenyl)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21(14-24-15-23-20-9-5-4-8-19(20)22(24)26)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXECLFNOIIJXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148699 | |
| Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108664-70-6 | |
| Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108664706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. The biphenyl group is then introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The use of continuous flow reactors can also enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Structural Modifications
The compound’s biphenyl-4-yl and oxoethyl substituents enable diverse reactivity:
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Substitution at position 3 : The oxoethyl group (CH₂-C=O) is reactive toward nucleophilic attacks. For instance, hydrazine hydrate can replace carbonyl groups, forming hydrazides .
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Amination and S-alkylation : Quinazolinone derivatives undergo amination (e.g., with dimethylamine or pyrrole) to form tertiary aminoquinazolines . Thione derivatives also react with amines to yield S-substituted analogs .
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Cyclization to tricyclic systems : Condensation with phenacyl chloride or anthranilic acid can create fused rings, enhancing structural complexity .
Table 2: Functional Group Transformations
Reaction Pathways for the Biphenyl-4-yl Substituent
The biphenyl-4-yl group is introduced via coupling reactions or substitution . For example:
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Alkylation with phenacyl bromides : Reaction of quinazolinone thiones with bromoethyl ketones (e.g., containing biphenyl moieties) in acetone/K₂CO₃ forms substituted derivatives .
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Cyclization under acidic conditions : Reactions with chlorobenzaldehydes or benzoyl chlorides in glacial acetic acid can yield polycyclic products .
Scheme 1: Formation of the Biphenyl-4-yl Substituent
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Alkylation : Quinazolinone thione reacts with a biphenyl-containing phenacyl bromide.
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Cyclization : Heating in THF or refluxing in acetic acid leads to ring formation.
Biological Activity-Driven Modifications
Reactions are often tailored to enhance antibacterial or anticancer activity :
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Substitution at position 2 : Introduction of halogens or methoxy groups improves kinase inhibition (e.g., CDK2, EGFR) .
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Synergy with antibiotics : Quinazolinones like compound 73 synergize with β-lactam antibiotics to combat MRSA by targeting penicillin-binding proteins .
Table 3: Structure–Activity Relationships
| Modification | Biological Effect | Example Compound |
|---|---|---|
| Halogen substitution | Enhanced kinase inhibition | Compound 2i |
| Thioether linkage | Increased antibacterial efficacy | Compound 27 |
Scientific Research Applications
Synthesis of 4(3H)-Quinazolinone Derivatives
The synthesis of 4(3H)-quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under various conditions. For instance, a common method involves the use of DMSO as a solvent to facilitate oxidative cyclization . The introduction of substituents at different positions on the quinazolinone ring can significantly influence the biological activity of the resulting compounds.
Antioxidant Properties
Recent studies have demonstrated that certain 2-substituted quinazolin-4(3H)-ones exhibit strong antioxidant activity. For example, compounds with hydroxyl groups in specific positions on the phenyl ring showed enhanced radical scavenging capabilities. The antioxidant activity was evaluated using methods such as DPPH and ABTS assays, revealing that compounds with multiple hydroxyl groups displayed superior activity .
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been extensively investigated. Notably, a study reported that a novel quinazolin-4(3H)-one derivative demonstrated significant antiproliferative effects against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth . Additionally, modifications to improve solubility and pharmacokinetic properties have been explored to enhance their efficacy as anticancer agents.
Antimicrobial Activity
Quinazolinones have also shown promise as antimicrobial agents. Research indicates that specific derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinazolinone ring can lead to increased antimicrobial potency .
Structure-Activity Relationship (SAR)
The SAR studies of quinazolinone derivatives reveal that substituents at positions 2, 6, and 8 significantly influence biological activity. For instance:
- Position 2 : Hydroxyl or methoxy groups enhance antioxidant properties.
- Position 6 : Modifications can increase antimicrobial activity.
- Position 8 : Alterations may improve anticancer effects.
These insights guide the design of new derivatives with optimized pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-4-yl)-2-oxoethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ferrocenyl-Substituted Derivatives
- Example: 2-Ferrocenyl-4(3H)-quinazolinone ().
- Comparison : The ferrocenyl group introduces redox-active properties, as shown by cyclic voltammetry revealing one-electron oxidation localized at the ferrocene unit. This contrasts with the biphenyl-oxoethyl group, which lacks inherent redox activity but may improve membrane permeability due to increased hydrophobicity .
- Applications : Ferrocenyl derivatives are explored for electrochemical sensing and anticancer activity, whereas biphenyl-containing analogs are often prioritized for receptor-targeted therapies .
Triazole-Substituted Derivatives
Halogenated Derivatives
- Examples: 6,8-Dibromo-2-methyl-4(3H)-quinazolinone and 6-iodo-2-methyl-4(3H)-quinazolinone ().
- Comparison : Halogens (Br, I) increase molecular weight and polar surface area, enhancing antibacterial and antihyperlipidemic activities. The biphenyl group may similarly improve lipid-lowering effects but with distinct pharmacokinetic profiles due to reduced polarity .
Anti-Inflammatory Activity
- Biphenyl Derivatives: Not directly reported in evidence, but structurally similar 3-(4-bromophenyl)-4(3H)-quinazolinone exhibited 85% inhibition in bovine serum albumin (BSA) denaturation assays, comparable to ibuprofen .
- Triazole Derivatives: Show moderate anti-inflammatory activity but superior antifungal properties (e.g., UR-9825, a 7-Cl quinazolinone-triazole conjugate with IC₅₀ < 0.1 µg/mL against Candida spp.) .
- Halogenated Derivatives: 6-Iodo-2-methyl-4(3H)-quinazolinone reduced total cholesterol by 32% in hyperlipidemic rats, suggesting biphenyl analogs may similarly target lipid metabolism .
Analgesic Activity
- 2-Phenyl-4(3H)-quinazolinone: Reduced acetic acid-induced writhing in mice by 65% at 50 mg/kg, indicating the phenyl group’s role in pain modulation. The biphenyl-oxoethyl group may enhance this effect due to extended aromatic interactions .
Physicochemical and Electrochemical Properties
- The biphenyl-oxoethyl derivative’s higher predicted LogP suggests superior blood-brain barrier penetration compared to halogenated or ferrocenyl analogs .
Key Routes for 3-Substituted 4(3H)-Quinazolinones
Acylation-Cyclization: Reacting anthranilamide with acyl chlorides (e.g., ferrocenecarbonyl chloride) followed by base-catalyzed cyclization (e.g., Synthesis of 2-ferrocenyl-4(3H)-quinazolinone, 72% yield) .
Oxazolone Condensation: Using 5(4H)-oxazolones with hydrazine hydrate to form 2-hydrazinoquinazolinones, then reacting with electrophiles (e.g., 2-phenyl-5(4H)-oxazolone derivatives, 65–80% yields) .
Halogenation: Direct bromination or iodination of 2-methyl-4(3H)-quinazolinone using Br₂ or I₂ in acetic acid (e.g., 6-iodo derivative, 55% yield) .
Biological Activity
The compound 4(3H)-quinazolinone, 3-(2-((1,1'-biphenyl)-4-yl)-2-oxoethyl)- is a derivative of the quinazolinone scaffold, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, particularly in cancer treatment, anticonvulsant effects, and antimicrobial properties.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with this scaffold can inhibit various cancer cell lines, including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against these cell lines with IC50 values in the micromolar range. The mechanism often involves the induction of apoptosis through pathways such as the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4d | MCF-7 | 2.5 | Apoptosis induction |
| 4f | MCF-7 | 5 | Late apoptotic stage |
| - | A549 | - | - |
| - | LNCaP | - | - |
Anticonvulsant Activity
The anticonvulsant potential of quinazolinone derivatives has also been explored. In vivo studies using the pentylenetetrazole (PTZ) seizure model demonstrated that certain derivatives act as positive allosteric modulators of GABA receptors, enhancing their inhibitory effects on neuronal excitability. These compounds were shown to significantly reduce seizure frequency and severity compared to standard treatments like phenobarbital .
Table 2: Anticonvulsant Activity Evaluation
| Compound | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| Compound A | 50 | 60 |
| Compound B | 100 | 75 |
| Compound C | 150 | 90 |
Antimicrobial Activity
Quinazolinone derivatives exhibit promising antimicrobial activities against a range of pathogens. Studies have reported their effectiveness in inhibiting bacterial growth and biofilm formation, particularly against Pseudomonas aeruginosa. The mechanism is thought to involve interference with quorum sensing pathways, which are crucial for bacterial communication and virulence .
Table 3: Antimicrobial Activity Against Pathogens
| Compound | Pathogen | Inhibition (%) at 100 µM |
|---|---|---|
| Compound X | Pseudomonas aeruginosa | 73.4 |
| Compound Y | Staphylococcus aureus | 65.0 |
Study on Anticancer Properties
In a detailed case study, a novel quinazoline derivative was synthesized and tested against multiple cancer cell lines. The results indicated that this compound not only exhibited potent cytotoxicity but also triggered apoptosis through mitochondrial pathways. Flow cytometry analysis revealed significant increases in early and late apoptotic cell populations upon treatment with this derivative .
Study on Anticonvulsant Effects
Another pivotal study investigated the anticonvulsant effects of a series of quinazolinone derivatives in an animal model. The compounds were administered at varying doses, demonstrating dose-dependent efficacy in reducing seizure activity. The findings highlighted their potential as new therapeutic agents for epilepsy management .
Q & A
Q. What are the most efficient synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how do reaction conditions influence yield?
Answer: The synthesis of 4(3H)-quinazolinones often involves one-pot condensation reactions. Key methods include:
- Solvent-free catalysis : Using 1-butane sulfonic acid-3-methylimidazolium tosylate ([BSMIM]OTs) under solvent-free conditions achieves high yields (80–95%) with short reaction times (~2 hours) .
- DABCO catalysis : Anthranilic acid, trimethyl orthoformate, and primary amines react under solvent-free conditions with DABCO, yielding 85–92% .
- Phosphorus pentoxide (P₂O₅) methods : Heating methyl 2-acylaminobenzoate with P₂O₅ and amine hydrochlorides at 180°C for 45 minutes yields derivatives after alkaline extraction and recrystallization .
Q. Optimization Tips :
- Solvent-free systems reduce side reactions and improve green chemistry metrics.
- Catalyst choice (e.g., ionic liquids vs. DABCO) affects regioselectivity and scalability.
Q. How can researchers validate the structural integrity of synthesized 4(3H)-quinazolinone derivatives?
Answer: Critical characterization techniques include:
- X-ray crystallography : Resolves molecular conformation and hydrogen bonding networks (e.g., planar quinazoline systems with dihedral angles of 81.18° between fused rings) .
- NMR spectroscopy : Confirms substituent positions via ¹H/¹³C chemical shifts (e.g., carbonyl groups at δ ~160–170 ppm).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values).
Q. Data Interpretation :
- Compare crystallographic data (e.g., CCDC entries) with computational models (DFT) to resolve stereochemical ambiguities .
Q. What are the primary biological activities associated with 4(3H)-quinazolinone derivatives, and how are they assayed?
Answer: Key bioactivities include:
- Antibacterial : MRSA inhibition (MIC ≤1 µg/mL) via penicillin-binding protein (PBP) targeting, assessed via broth microdilution assays .
- Anticancer : Cytotoxicity against HeLa cells (IC₅₀ ~10 µM) through kinase inhibition, evaluated via MTT assays .
- Anti-inflammatory : COX-2 inhibition (IC₅₀ ~5 µM) measured by ELISA .
Q. Experimental Design :
- Use positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies guide the design of 4(3H)-quinazolinone derivatives with enhanced antibacterial potency?
Answer: SAR insights from 77 derivatives reveal:
Q. Methodological Approach :
Q. What strategies resolve contradictions in reported biological efficacy across 4(3H)-quinazolinone derivatives?
Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC determinations) to compare antifungal activity (e.g., Candida albicans IC₅₀ ranging 2–20 µM) .
- Structural heterogeneity : Substituent position (e.g., 3-amino vs. 2-methyl groups) drastically alters target engagement. Validate via crystallography or mutagenesis studies .
Q. Case Study :
Q. How do solvent and catalyst systems influence the regioselectivity of 4(3H)-quinazolinone functionalization?
Answer:
- Solvent-free vs. polar aprotic solvents : Solvent-free conditions favor 3-substitution (e.g., 3-(2-oxoethyl) groups) due to reduced steric hindrance .
- Catalyst effects : Ionic liquids (e.g., [BSMIM]OTs) promote electrophilic substitution at position 2, while DABCO stabilizes intermediates for 4-position reactions .
Q. Experimental Validation :
Q. What advanced techniques elucidate the role of hydrogen bonding in 4(3H)-quinazolinone crystal packing and bioactivity?
Answer:
- Single-crystal XRD : Identifies O–H···N and N–H···O interactions critical for stabilizing bioactive conformations (e.g., binding to kinase active sites) .
- Molecular dynamics simulations : Predict solvation effects on hydrogen-bond networks (e.g., methanol solvates enhancing aqueous solubility) .
Q. Application Example :
- The methanol solvate of 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol shows improved bioavailability via hydrogen bonding with solvent molecules .
Q. How can researchers address synthetic challenges in scaling up 4(3H)-quinazolinone derivatives for preclinical studies?
Answer:
Q. Scalability Data :
- Pilot-scale reactions (100 g) using P₂O₅ methods achieve 70% yield with purity >98% (HPLC) after recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
